A Technical Guide to 4-Amino-1-Indanone: Properties, Synthesis, and Applications for Scientific Professionals
A Technical Guide to 4-Amino-1-Indanone: Properties, Synthesis, and Applications for Scientific Professionals
This document provides an in-depth technical overview of 4-amino-1-indanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. By synthesizing data from established chemical literature and supplier technical sheets, this guide details the compound's core physical and chemical properties, outlines its synthesis and reactivity, and explores its significance as a versatile scaffold in medicinal chemistry.
Core Properties and Identification
4-Amino-1-indanone belongs to the indanone class of compounds, which are characterized by a fused benzene and cyclopentanone ring system. This "privileged scaffold" is frequently found in biologically active molecules, making its derivatives, such as 4-amino-1-indanone, valuable starting points for the synthesis of novel therapeutic agents.[1][2] The presence of both a primary aromatic amine and a ketone functional group within its rigid bicyclic structure provides two distinct points for chemical modification, rendering it a highly versatile building block in synthetic chemistry.
| Property | Value for 4-Amino-1-indanone | Reference | Value for 1-Indanone (for comparison) | Reference |
| CAS Number | 51135-91-2 | [3][4] | 83-33-0 | |
| Molecular Formula | C₉H₉NO | [3][4] | C₉H₈O | |
| Molecular Weight | 147.18 g/mol | [4][5] | 132.16 g/mol | |
| Appearance | Pale-yellow solid | [3] | Light yellow solid | |
| Melting Point | Data not available | 38-40 °C | ||
| Boiling Point | Data not available | 243-245 °C | ||
| Purity | Typically ≥98% | [4] | ≥99% |
Solubility Profile
Specific solubility data for 4-amino-1-indanone is not extensively documented. However, based on its structure and data for the parent 1-indanone, a general solubility profile can be inferred. The parent compound, 1-indanone, is more soluble in organic solvents than in polar solvents like water, a characteristic attributed to its hydrophobic aromatic structure.[6] The presence of the amino group in the 4-position is expected to increase its polarity and potential for hydrogen bonding, likely enhancing its solubility in polar organic solvents (e.g., ethanol, methanol, DMSO) compared to the unsubstituted 1-indanone.
Spectroscopic and Analytical Characterization
Definitive, publicly available experimental spectra for 4-amino-1-indanone are scarce. This section outlines the expected spectroscopic features based on its chemical structure and by analogy to related indanone derivatives. These predictions serve as a guide for researchers to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Region (~6.5-7.5 ppm): Three protons on the benzene ring will appear in this region. The electron-donating amino group will cause a general upfield shift compared to 1-indanone. The splitting patterns will be complex due to their coupling with each other.
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Aliphatic Region (~2.5-3.5 ppm): The two methylene (-CH₂-) groups of the cyclopentanone ring are not equivalent. They are expected to appear as two distinct triplets, each integrating to 2H. The methylene group adjacent to the carbonyl (C2) would likely be further downfield than the one adjacent to the aromatic ring (C3), a pattern seen in 2-methyl-1-indanone.[7]
-
Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the nine carbon atoms in the molecule.
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Carbonyl Carbon (~190-207 ppm): The ketone carbonyl carbon is expected to be the most downfield signal. For comparison, the carbonyl carbon of 4-chloro-1-indanone appears at 206.19 ppm.[8]
-
Aromatic Carbons (~110-155 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring.
-
Aliphatic Carbons (~25-40 ppm): Two signals corresponding to the two methylene carbons are expected in the upfield region.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear indicators of the key functional groups.
-
N-H Stretch (3300-3500 cm⁻¹): The primary amine will typically show two distinct sharp peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations.
-
C-H Stretch (Aromatic & Aliphatic) (2850-3100 cm⁻¹): Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below are for aliphatic C-H bonds.
-
C=O Stretch (~1680-1710 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the ketone carbonyl group. The carbonyl stretch for 4-chloro-1-indanone is observed at 1707 cm⁻¹.[8] Conjugation with the aromatic ring shifts this peak to a lower wavenumber compared to a simple aliphatic ketone.
-
N-H Bend (~1600 cm⁻¹): A bending vibration for the primary amine often appears in this region, sometimes overlapping with C=C stretching bands.
-
C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Multiple bands are expected in this region due to the benzene ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (147.18). A prominent fragment would likely arise from the loss of a neutral carbon monoxide (CO) molecule (28 Da), a characteristic fragmentation pattern for ketones, leading to a peak at m/z 119. This is observed in the mass spectrum of the parent 1-indanone.[9]
Chemical Synthesis and Reactivity
The indanone scaffold is a cornerstone in organic synthesis, accessible through various routes, most commonly the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1][10]
Proposed Synthesis of 4-Amino-1-Indanone
A logical and widely applicable method for the synthesis of 4-amino-1-indanone involves a two-step process starting from 1-indanone: 1) nitration to form 4-nitro-1-indanone, followed by 2) reduction of the nitro group to the desired amine.
Caption: Proposed synthetic workflow for 4-amino-1-indanone.
Experimental Protocol: Synthesis via Reduction of 4-Nitro-1-indanone
This protocol is a representative procedure based on standard chemical transformations for nitro group reduction.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-1-indanone (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-1-indanone.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Core Reactivity
The utility of 4-amino-1-indanone stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.
Caption: Key reactive sites and potential transformations.
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Reactions at the Ketone: The carbonyl group can undergo a variety of classic reactions. It can be reduced to a secondary alcohol, serve as an electrophile in aldol condensations to form 2-arylidene derivatives, or participate in reductive amination to introduce a second amino group.[11][12]
-
Reactions at the Amino Group: The primary aromatic amine is a versatile nucleophile. It can be readily acylated with acid chlorides or anhydrides, alkylated, or converted into a diazonium salt. This diazonium intermediate is highly valuable as it can be subsequently converted into a wide range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
Applications in Drug Discovery and Development
The indanone nucleus is a well-established pharmacophore. The most prominent example is Donepezil, a leading therapeutic for Alzheimer's disease, which features a substituted indanone core.[1] Indanone derivatives have been investigated for a multitude of biological activities, including:
-
Neurodegenerative Diseases: As inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO).[1]
-
Ligands for Protein Aggregates: Certain indanone derivatives have shown the ability to bind to misfolded α-synuclein fibrils, which are implicated in Parkinson's disease.[11]
-
Broad Biological Activity: The scaffold has been explored for antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][10]
4-Amino-1-indanone serves as an ideal starting material for building libraries of novel compounds for high-throughput screening. The ability to derivatize the molecule at either the amine or ketone position allows for the systematic exploration of the structure-activity relationship (SAR), a fundamental process in modern drug discovery.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-amino-1-indanone is classified with the following hazards:
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H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Standard Laboratory Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
References
Click to expand
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose the Best Indanone: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. CAS 51135-91-2|4-Amino-1-Indanone|Rlavie [rlavie.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 4-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 22170214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
